molecular formula C9H9BN2O2 B8783711 (1-phenyl-1H-pyrazol-5-yl)boronic acid

(1-phenyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B8783711
M. Wt: 187.99 g/mol
InChI Key: FPRWMFUWVMAUQI-UHFFFAOYSA-N
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Description

(1-phenyl-1H-pyrazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H9BN2O2 and its molecular weight is 187.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(2-phenylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7,13-14H

InChI Key

FPRWMFUWVMAUQI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-phenyl-1H-pyrazole (20.0 g) in tetrahydrofuran (700 mL) was added dropwise n-butyllithium (2.5M hexane solution, 58.3 mL) under a nitrogen atmosphere at −78° C., and the mixture was stirred at the same temperature for min. To the reaction mixture was added triisopropyl borate (52.2 g) at −78° C., and the mixture was stirred at the same temperature for 1 hr. The mixture was gradually warmed to room temperature, and stirred at room temperature for 20 hr. To the reaction mixture was added acetic acid (20 mL) to adjust to pH 5, and the mixture was concentrated to give the title compound (25.0 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-phenyl-1H-pyrazole (12.8 g, 88.9 mmol) in THF (355 mL) was dropwise added n-BuLi (1.63 M solution in hexane, 57.2 mL, 93.3 mmol) at −78° C. under N2. The mixture was stirred at −78° C. for 1 h. To the mixture was added B(Oi-Pr)3 (82.0 mL, 355 mmol) at −78° C. The mixture was stirred at −78° C. for 1 h, gradually warmed to room temperature and stirred at room temperature overnight. The pH of the mixture was adjusted to 5 with 1 M HCl aqueous solution. The mixture was concentrated in vacuo, extracted with EtOAc, washed with brine, dried over Na2SO4, filtered, concentrated in vacuo and crystallized with MeOH/EtOAc/hexane to yield the title compound (12.6 g, 76% yield) as a pale yellow solid: 1H NMR (DMSO-d6, 300 MHz): δ ppm 6.73 (1H, brs), 7.28-7.39 (1H, m), 7.39-7.54 (4H, m), 7.66 (1H, s).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
57.2 mL
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
355 mL
Type
solvent
Reaction Step Five
Yield
76%

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